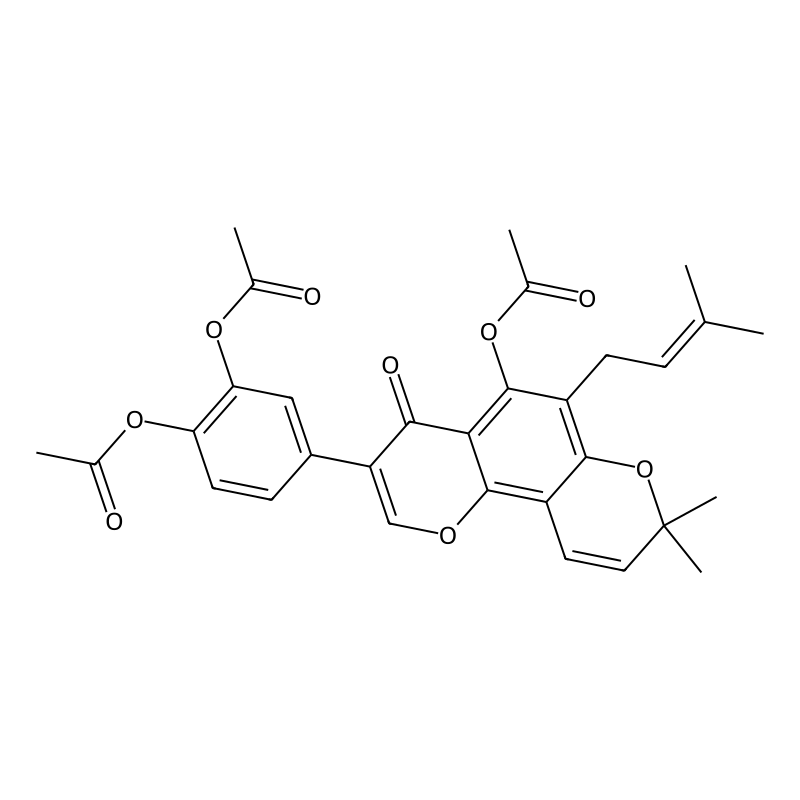

Pomiferin, triacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pomiferin triacetate is the peracetylated semi-synthetic derivative of pomiferin, a prenylated isoflavonoid originally isolated from the Osage orange (Maclura pomifera). While the parent compound is widely recognized for its broad antioxidant and histone deacetylase (HDAC) inhibitory activities, triacetylation fundamentally alters its physicochemical and pharmacological profile. In procurement contexts, pomiferin triacetate is sourced specifically as a highly selective, direct catalytic inhibitor of the mammalian target of rapamycin (mTOR) and a potent stabilizer of the tumor suppressor programmed cell death 4 (Pdcd4) [1]. By masking the free hydroxyl groups present in the parent molecule, this chemical modification eliminates generalized free-radical scavenging interference, providing a specialized small-molecule probe for precise interrogation of the PI3K/Akt/mTOR/p70S6K signaling cascade in advanced oncology and translation inhibition models [1].

Substituting pomiferin triacetate with its parent compound (pomiferin) or co-extracted analogs (such as osajin) severely compromises assay specificity and reproducibility. The parent pomiferin possesses free hydroxyl groups that confer strong antioxidant activity and broad-spectrum cytotoxicity, which confound targeted kinase assays by introducing off-target redox effects [1]. Triacetylation shifts the molecule from a generalized bioactive flavonoid to a highly selective catalytic mTOR inhibitor that equally targets both mTORC1 and mTORC2 [1]. Furthermore, unlike the benchmark inhibitor rapamycin—which acts allosterically and primarily suppresses mTORC1—pomiferin triacetate binds directly to the catalytic ATP-binding site of mTOR [1]. Procuring the parent compound or an allosteric benchmark for catalytic mTOR studies will result in off-target interference, altered translation inhibition profiles, or incomplete suppression of mTORC2-mediated signaling [1].

Mechanism-Specific Assay Compatibility (Direct Catalytic vs. Allosteric Inhibition)

Unlike rapamycin, which acts as an allosteric inhibitor predominantly affecting mTORC1, pomiferin triacetate functions as a direct catalytic inhibitor. In in vitro kinase assays, pomiferin triacetate dose-dependently inhibits mTOR with an IC50 of 6.2 µM, demonstrating equipotent suppression of both mTORC1 and mTORC2 complexes [1].

| Evidence Dimension | mTOR kinase inhibition mechanism and potency |

| Target Compound Data | Direct catalytic inhibition of mTORC1 and mTORC2 (IC50 = 6.2 µM) |

| Comparator Or Baseline | Rapamycin (Allosteric inhibition, primarily mTORC1-selective) |

| Quantified Difference | Shifts mechanism from allosteric mTORC1 suppression to dual mTORC1/2 catalytic inhibition |

| Conditions | In vitro mTOR kinase assay and molecular docking at the catalytic ATP-binding site |

Researchers requiring simultaneous suppression of both mTOR complexes without the feedback activation of Akt (often seen with mTORC1-specific allosteric inhibitors) must procure a catalytic inhibitor like pomiferin triacetate.

Assay Reproducibility via High Kinase Selectivity (vs. Broad-Spectrum Inhibitors)

A critical procurement metric for laboratory workflow fit is the absence of off-target effects that compromise assay reproducibility. When screened against a comprehensive panel, pomiferin triacetate exhibited high selectivity for mTOR, showing negligible inhibition across 17 lipid kinases and 50 protein kinases, with specific isolated activity against only the E542K and E545K PI3Kα mutants [1].

| Evidence Dimension | Kinase selectivity panel |

| Target Compound Data | Highly selective for mTOR and E542K/E545K PI3Kα mutants |

| Comparator Or Baseline | Panel of 67 distinct lipid and protein kinases |

| Quantified Difference | Negligible off-target inhibition across 97% of the tested kinase panel |

| Conditions | Cell-based and in vitro kinase profiling assays |

High kinase selectivity ensures mainstream laboratory workflow fit by preventing confounding off-target effects in complex cell-based assays, guaranteeing that observed results are highly reproducible and strictly mTOR-dependent.

Probe Suitability for Pdcd4 Stabilization (vs. Natural Compound Library Baseline)

For researchers establishing standardized translation inhibition workflows, pomiferin triacetate serves as a highly validated molecular probe. Identified as a top-tier hit in a high-throughput screening of 15,272 compounds, it reliably prevents TPA-induced degradation of Pdcd4 at working concentrations of 0.3125 to 20 µM in standard HEK293 cell models [1].

| Evidence Dimension | Pdcd4 stabilization efficacy |

| Target Compound Data | Effective stabilization at 0.3125–20 µM |

| Comparator Or Baseline | 15,272 pure natural compounds (screening baseline) |

| Quantified Difference | Emerged as a primary validated hit out of >15,000 candidates for this specific pathway |

| Conditions | TPA-induced Pdcd4 degradation assay in HEK293 and MCF7 cell lines |

Procuring this specific derivative provides a standardized, highly potent molecular probe that fits seamlessly into mainstream high-throughput screening and translation inhibition workflows.

mTORC1/mTORC2 Dual Catalytic Inhibition Assays

Pomiferin triacetate is the optimal choice for in vitro and cell-based assays requiring simultaneous catalytic inhibition of both mTOR complexes. Its direct interaction with the catalytic ATP-binding site avoids the limitations and feedback loop complications associated with mTORC1-selective allosteric inhibitors like rapamycin [1].

Pdcd4 Stabilization and Translation Attenuation Studies

As a validated hit from a massive compound screen, this molecule is procured as a specialized probe to investigate the PI3K-Akt-mTOR-p70S6K signaling cascade. It is specifically deployed in oncology models to stabilize programmed cell death 4 (Pdcd4) and study subsequent translation attenuation [1].

PI3Kα Mutant-Specific Interrogation

Given its highly specific interaction profile that exclusively affects the E542K and E545K PI3Kα mutants alongside mTOR, pomiferin triacetate is utilized in targeted screening and mechanistic studies involving these specific oncogenic variants, ensuring clean data free from broad-spectrum kinase interference [1].

XLogP3

Dates

Explore Compound Types